molecular formula C11H11BNO2 B12592762 {2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl CAS No. 872495-62-0

{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl

Cat. No.: B12592762
CAS No.: 872495-62-0
M. Wt: 200.02 g/mol
InChI Key: XIFXSTCDRNRBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl is a complex organic molecule featuring a boron atom bonded to a hydroxy group and a phenyl group substituted with a 4,5-dihydro-1,3-oxazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl typically involves multiple steps, starting with the preparation of the 4,5-dihydro-1,3-oxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl group is then introduced via a coupling reaction, followed by the addition of the boron-containing moiety. Common reagents used in these steps include carbonyl diimidazoles and piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a boronic acid derivative.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different functional groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a boronic acid, while reduction of the oxazole ring can produce various amine derivatives.

Scientific Research Applications

{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl: has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it a useful tool in enzyme inhibition studies. The oxazole ring can interact with various biological pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of {2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl lies in its combination of the oxazole ring and the boron-containing moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile tool in both synthetic and biological applications.

Properties

CAS No.

872495-62-0

Molecular Formula

C11H11BNO2

Molecular Weight

200.02 g/mol

InChI

InChI=1S/C11H11BNO2/c14-12-6-5-9-1-3-10(4-2-9)11-13-7-8-15-11/h1-6,14H,7-8H2

InChI Key

XIFXSTCDRNRBPJ-UHFFFAOYSA-N

Canonical SMILES

[B](C=CC1=CC=C(C=C1)C2=NCCO2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.